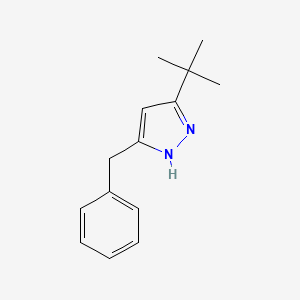
1-(3-methoxybenzoyl)-4-(2-pyridinylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related piperazine compounds involves multi-step chemical processes, including reductive amination, amide hydrolysis, and N-alkylation. These methods are employed to construct complex structures starting from simpler molecules like pyrazolo[1,5-α]pyridine-3-carbaldehyde and 1-piperazinecarboxaldehyde (Li Guca, 2014).
Molecular Structure Analysis
Crystallographic studies and X-ray diffraction analyses are crucial for understanding the molecular structure of these compounds. They often exhibit interesting features such as pseudosymmetry, inversion twinning, and various dimensional hydrogen-bonded assemblies depending on the molecular substituents (Chayanna Harish Chinthal et al., 2021).
Chemical Reactions and Properties
These compounds participate in diverse chemical reactions, including but not limited to, the formation of hydrogen bonds, which significantly influence their chemical properties and reactivity. The type and dimensionality of these hydrogen-bonded assemblies can vary based on the molecular structure, leading to one, two, or three-dimensional supramolecular assemblies (Chayanna Harish Chinthal et al., 2021).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are determined through analytical techniques like X-ray diffraction. The physical properties are heavily influenced by the molecular structure, particularly the arrangement of hydrogen bonds and the presence of functional groups.
Chemical Properties Analysis
The chemical properties of "1-(3-methoxybenzoyl)-4-(2-pyridinylmethyl)piperazine" and its analogs can be studied through various spectroscopic methods such as NMR and mass spectrometry. These analyses provide insights into the electronic structure, functional groups, and overall chemical reactivity of the compounds. For instance, substituents on the piperazine ring and the nature of the benzoyl group significantly affect the compound's reactivity and interactions with biological targets (Li Guca, 2014).
特性
IUPAC Name |
(3-methoxyphenyl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-7-4-5-15(13-17)18(22)21-11-9-20(10-12-21)14-16-6-2-3-8-19-16/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIVVVBLNVVBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxyphenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methyl-1,3-thiazol-5-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5528319.png)
![1-ethyl-3-isobutyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5528331.png)

![4-bromo-N'-[1-(4-fluorophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5528339.png)
![N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-pyridinecarbohydrazide](/img/structure/B5528340.png)
![methyl 4,5-dimethoxy-2-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5528355.png)


![4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B5528363.png)



![3-(1H-indol-3-yl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B5528379.png)
![4-[(diethylamino)sulfonyl]-N-(2-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5528386.png)